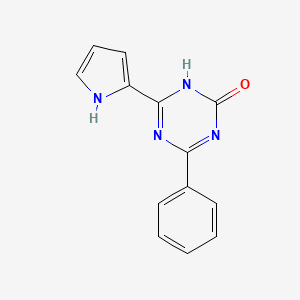

4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(5H)-one

Description

4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(5H)-one is a heterocyclic compound featuring a 1,3,5-triazin-2(5H)-one core substituted with a phenyl group at the 4-position and a 1H-pyrrole moiety at the 6-position. The triazinone scaffold is known for its versatile reactivity and applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No. |

62460-53-1 |

|---|---|

Molecular Formula |

C13H10N4O |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

4-phenyl-6-(1H-pyrrol-2-yl)-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C13H10N4O/c18-13-16-11(9-5-2-1-3-6-9)15-12(17-13)10-7-4-8-14-10/h1-8,14H,(H,15,16,17,18) |

InChI Key |

ULHPRCSBUQPFSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)NC(=N2)C3=CC=CN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with pyrrole-2-carboxaldehyde to form an intermediate, which is then cyclized with cyanuric chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate.

Reduction: Reduction can be achieved using hydrogenation catalysts.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrrolyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated rings.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Observations:

- Molecular Weight : The chloro-nitro derivative (461.86 g/mol) has significantly higher molecular weight due to bulky substituents, which may limit bioavailability compared to the phenyl-pyrrole compound (238.25 g/mol) .

- Solubility: The amino-ethylamino derivative () exhibits higher water solubility due to polar substituents, whereas the phenyl-pyrrole compound likely requires organic solvents for dissolution .

Biological Activity

4-Phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(5H)-one is a compound belonging to the class of triazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 238.24 g/mol. The compound features a triazine ring system that is crucial for its biological activity. The presence of the phenyl and pyrrole groups enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of the triazine core followed by substitution reactions to introduce the phenyl and pyrrole moieties. Detailed synthetic pathways can be found in literature focusing on similar triazine derivatives .

Antimicrobial Activity

Recent studies have indicated that triazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated against various bacterial strains. The results showed that these compounds possess notable activity against both Gram-positive and Gram-negative bacteria .

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 4-Phenyl... | E. coli | 15 |

| S. aureus | 18 | |

| P. mirabilis | 12 | |

| B. subtilis | 20 |

Anticancer Activity

The anticancer potential of triazine derivatives has also been explored extensively. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism of action appears to involve apoptosis induction through the activation of caspases and modulation of key signaling pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| MDA-MB-231 | 30 | ROS generation |

Case Studies

In a study focusing on the synthesis and biological evaluation of new triazine derivatives, several compounds were tested for their antimicrobial and anticancer activities. The findings indicated that modifications on the triazine core could enhance biological efficacy significantly .

Another investigation into the structure–activity relationship (SAR) of triazine derivatives revealed that specific substitutions on the pyrrole and phenyl rings could lead to improved potency against specific bacterial strains and cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-phenyl-6-(1H-pyrrol-2-yl)-1,3,5-triazin-2(5H)-one, and how can purity be ensured?

- Methodology : Cyclization reactions involving substituted triazine precursors and pyrrole derivatives are commonly employed. For example, base-assisted cyclization (e.g., using KOH or NaH) can facilitate ring closure, as seen in structurally analogous triazinones . Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and melting point consistency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm aromatic protons (δ 6.8–8.2 ppm) and triazinone carbonyl (δ ~160 ppm in 13C NMR) .

- FTIR : Look for C=O stretch (~1700 cm⁻¹) and N-H pyrrole vibrations (~3400 cm⁻¹) .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .

- XRD : Resolve crystal structure for absolute configuration validation (if crystalline) .

Q. How can researchers address solubility challenges in biological assays?

- Methodology : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous compatibility, employ co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation . Validate solubility using dynamic light scattering (DLS) and UV-Vis spectroscopy .

Advanced Research Questions

Q. How does structural modification of the phenyl/pyrrole groups impact biological activity?

- Methodology :

- Comparative SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents on the phenyl ring. Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Data Interpretation : Correlate logP values (calculated via ChemDraw) with cytotoxicity IC50 values. For example, bulky substituents may hinder membrane permeability, reducing activity .

Q. What computational approaches predict binding interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or DNA topoisomerases. Validate with MD simulations (GROMACS) to assess binding stability .

- DFT Calculations : Analyze electron density maps (Gaussian 09) to identify reactive sites for electrophilic attack .

Q. How should researchers resolve contradictions in reported spectroscopic data?

- Case Study : If NMR shifts for the triazinone carbonyl conflict between studies (e.g., δ 160 ppm vs. 158 ppm), cross-validate via:

- Variable Temperature NMR : Assess tautomeric equilibria (e.g., keto-enol shifts) .

- 2D NMR (HSQC, HMBC) : Confirm connectivity between pyrrole NH and triazinone ring .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Scale-up requires inert atmosphere (N2/Ar) to prevent oxidation .

- Biological Assays : Include positive controls (e.g., doxorubicin) and validate apoptosis via flow cytometry (Annexin V/PI staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.